Superior Inhibition of NLRP3 Inflammasome Assembly (ASC-GFP Speck Formation) Compared to CBR-470-1
CBR-470-2 demonstrates significantly greater potency than its precursor CBR-470-1 in blocking NLRP3 inflammasome assembly. In THP1 cells stably expressing ASC-GFP, a 2-hour pretreatment with CBR-470-2 inhibited ASC speck formation with an IC50 of 3 μM, an 8.3-fold improvement over CBR-470-1 which exhibited an IC50 of 25 μM . The inhibition achieved by CBR-470-2 was comparable to that of the established NLRP3 inhibitor MCC950. This superior potency led the authors to select CBR-470-2 over CBR-470-1 for all subsequent mechanistic studies .
| Evidence Dimension | Inhibition of NLRP3 inflammasome assembly (ASC-GFP speck formation) |
|---|---|
| Target Compound Data | IC50 = 3 μM |
| Comparator Or Baseline | CBR-470-1: IC50 = 25 μM; MCC950 (positive control) |
| Quantified Difference | 8.3-fold lower IC50 (greater potency) |
| Conditions | THP1 cells stably expressing ASC-GFP; primed with LPS, activated with nigericin; 2-hour compound pretreatment |
Why This Matters
This 8.3-fold potency increase is critical for dose-sensitive experimental designs, enabling effective inflammasome inhibition at lower concentrations that minimize off-target effects, and directly justifies the selection of CBR-470-2 over CBR-470-1 for inflammation research applications.
- [1] Stanton C, et al. The glycolytic metabolite methylglyoxal covalently inactivates the NLRP3 inflammasome. Cell Rep. 2024;43(9):114688. View Source
